2-Chloro-5-phenyl-thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5-phenylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLRVIMVHRBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a broad spectrum of biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-Chloro-5-phenyl-thiophene-3-carboxylic acid (CPTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CPTCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and potential therapeutic applications are also discussed.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis Methods
CPTCA can be synthesized through various methods, including:
- Electrophilic Aromatic Substitution : This method involves the chlorination of phenylthiophene derivatives followed by carboxylation.
- Refluxing with Carboxylic Acids : The compound can also be synthesized by refluxing thiophene derivatives with suitable carboxylic acids under acidic conditions.
Antimicrobial Activity
CPTCA exhibits significant antimicrobial properties against various pathogens. Studies indicate that it has effective activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown that CPTCA can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| VRE | 16 µg/mL |
| E. coli | 64 µg/mL |
These findings suggest that CPTCA could serve as a potential lead compound for developing new antibiotics targeting multidrug-resistant organisms .
Anticancer Activity
CPTCA has been evaluated for its anticancer properties using various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549). The IC50 values observed were:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Caco-2 | 39.8 | High |
| A549 | >100 | Low |
The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Activity
Preliminary studies indicate that CPTCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of CPTCA is influenced by its structural features. Substituents on the thiophene ring and the carboxylic acid group play crucial roles in modulating its activity. For instance, the presence of chlorine at the 2-position enhances antimicrobial potency, while variations in the phenyl group can affect anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study conducted by demonstrated that CPTCA effectively reduced bacterial load in infected mice models, showcasing its potential for clinical applications.
- Cancer Cell Studies : Research published in Antibiotics journal highlighted that CPTCA exhibited stronger anticancer effects on Caco-2 cells than on A549 cells, suggesting a targeted approach for colorectal cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Derivatives
*Applications inferred from structural analogs.
Key Differences and Implications
Electronic Effects :
- The chlorine at position 2 in the target compound increases ring electrophilicity compared to 5-Chlorothiophene-2-carboxylic acid (Cl at position 5), which may alter reactivity in nucleophilic substitution reactions .
- The sulfamoyl group in 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid introduces hydrogen-bonding capabilities, enhancing solubility and target binding in drug design .
Ester derivatives (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) exhibit higher lipophilicity than carboxylic acids, improving cell membrane permeability in drug candidates .
Biological Activity: Amino-substituted derivatives (e.g., 2-Amino-5-phenylthiophene-3-carboxylic acid) may act as enzyme inhibitors due to the NH₂ group’s ability to form hydrogen bonds with active sites . Chlorosulfonyl groups (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) are reactive handles for synthesizing sulfonamide drugs, a class with antimicrobial and antidiabetic properties .
Preparation Methods
Procedure Summary:
- Starting material: 2-chlorothiophene
- Reagent: n-Butyllithium (n-BuLi)
- Temperature: ≤ -30 °C to control regioselectivity
- Step 1: Addition of n-BuLi to 2-chlorothiophene under inert atmosphere at low temperature to form a lithio intermediate.
- Step 2: Introduction of carbon dioxide gas into the reaction mixture to convert the lithio intermediate into the carboxylate.
- Step 3: Acidification (with water, alcohol, or acid) to yield 5-chlorothiophene-2-carboxylic acid.
This method is adaptable for further functionalization, such as phenyl substitution at the 5-position via cross-coupling reactions after lithiation.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-chlorothiophene |
| Lithiation reagent | n-Butyllithium (1.05-1.5 eq) |
| Temperature | ≤ -30 °C |
| Reaction time | ≥ 30 min for lithiation |
| Carbonation agent | Carbon dioxide gas |
| Solvent | THF, ether, hexane, toluene (various) |
| Workup | Acidification, extraction, filtration |
This method yields high purity products and allows precise control over substitution patterns.
One-Pot Synthesis Involving Chlorination and Carboxylation
An advanced industrially relevant method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde, which is chlorinated and then converted to the carboxylic acid without isolating intermediates.
Key Steps:
- Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas at controlled temperatures (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde.
- Step 2: Slow addition of this intermediate into precooled sodium hydroxide solution at 5 °C or below.
- Step 3: Further chlorination and heat preservation reactions at 15-30 °C.
- Step 4: Quenching with sodium sulfite, solvent extraction (e.g., dichloromethane), pH adjustment with hydrochloric acid to precipitate the product.
- Step 5: Filtration, recrystallization from ethanol/water mixture, and drying.
This method avoids complex separations, reduces waste, and is suitable for scale-up.
| Step | Conditions/Details |
|---|---|
| Chlorination temperature | -10 to 30 °C (preferably -5 to 25 °C) |
| Chlorine to aldehyde mol ratio | 0.9-1.5 : 1 |
| Sodium hydroxide concentration | 20% solution, 11 kg for scale |
| Reaction temperature after addition | 15-30 °C |
| Chlorine introduction time | 4 hours |
| Purity of target product | ~92% by HPLC |
| Recrystallization solvent | Ethanol/water (3:1) |
This one-pot approach has been patented and demonstrated to be efficient for industrial production of 5-chlorothiophene-2-carboxylic acid, which can be further functionalized to introduce the phenyl group at the 5-position.
Introduction of Phenyl Group at the 5-Position
While the above methods focus on 5-chlorothiophene-2-carboxylic acid, the target compound 2-chloro-5-phenyl-thiophene-3-carboxylic acid requires phenyl substitution at position 5. This is commonly achieved via:
- Cross-coupling reactions such as Suzuki or Stille coupling using 5-halogenated thiophene carboxylic acid derivatives and phenylboronic acid or phenylstannane.
- Friedel-Crafts acylation followed by functional group transformations.
A typical synthetic sequence involves:
- Preparation of 5-halogenated thiophene-3-carboxylic acid (e.g., 5-bromo or 5-chloro derivative).
- Palladium-catalyzed cross-coupling with phenylboronic acid under mild conditions.
- Purification to isolate this compound.
Though specific detailed protocols for this exact compound are scarce in the searched literature, analogous procedures have been reported in medicinal chemistry research involving phenylthiophene carboxylates.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Directed Lithiation & Carboxylation | 2-chlorothiophene, n-BuLi, CO2 | ≤ -30 °C, inert atmosphere | High regioselectivity, purity | Requires low temperature, air sensitive reagents |
| One-pot Chlorination & Carboxylation | 2-thiophenecarboxaldehyde, Cl2, NaOH | -10 to 30 °C, controlled addition, quenching | Industrial scale, fewer steps | Requires chlorine gas handling |
| Cross-Coupling for Phenyl Introduction | 5-halogenated thiophene acid, phenylboronic acid, Pd catalyst | Mild heating, base, organic solvent | Versatile, high yield | Requires catalyst and purification |
Research Findings and Industrial Relevance
- The lithiation/carboxylation method provides a reliable route for preparing chlorinated thiophene carboxylic acids with high regioselectivity, crucial for subsequent functionalization.
- The one-pot chlorination and carboxylation method improves process efficiency, reduces waste, and is suitable for large-scale synthesis, addressing industrial production challenges.
- Cross-coupling reactions enable the introduction of phenyl groups, expanding the compound’s utility in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5-phenyl-thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thiophene precursors. For example, halogenated thiophenes (e.g., 5-chlorothiophene derivatives) can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group . Subsequent carboxylation via lithiation followed by CO₂ quenching is a standard step for introducing the carboxylic acid moiety. Reaction temperature and catalyst choice (e.g., Pd(PPh₃)₄ for coupling) critically affect yields. A comparative table of synthetic methods is provided below:
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 65–75 | |
| Friedel-Crafts acylation | AlCl₃, acyl chloride | 50–60 | |
| Direct carboxylation | LDA, CO₂ | 70–85 |
Q. How can purification challenges (e.g., residual solvents/byproducts) be addressed for this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) effectively removes polar impurities. For non-polar byproducts, column chromatography with silica gel and a hexane/ethyl acetate gradient (4:1 to 1:1) is recommended. Analytical HPLC (C18 column, acetonitrile/0.1% TFA) ensures purity >95% .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the thiophene proton (δ 7.2–7.4 ppm) and carboxylic acid proton (broad ~12 ppm). The chloro substituent deshields adjacent protons .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .
- X-ray crystallography : SHELX software (SHELXL-2018) resolves bond lengths and angles, confirming regiochemistry .
Advanced Research Questions
Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group activates the thiophene ring toward nucleophilic substitution but deactivates it toward electrophilic attacks. In Pd-catalyzed reactions, the chloro group can act as a directing group, enabling selective functionalization at the 5-position. Computational studies (DFT) using Gaussian 16 show enhanced electron density at the 3-carboxylic acid group due to resonance effects .
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected regioselectivity)?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example:
- If experimental NMR shifts conflict with DFT-predicted values, include solvent polarity corrections (e.g., PCM model for DMSO) .
- For unexpected reaction outcomes (e.g., non-selective coupling), use kinetic isotopic labeling (²H/¹³C) to trace mechanistic pathways .
Q. How can crystallographic disorder in the phenyl ring be addressed during refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
